![molecular formula C22H24N2O3 B2461758 2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-phenethylacetamide CAS No. 898411-65-9](/img/structure/B2461758.png)
2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-phenethylacetamide
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Description
2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-phenethylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as N-phenethyl-2-[2-(propyl-2-oxo-1,2,3,4-tetrahydroisoquinolin-5-yloxy)acetamide] and is commonly abbreviated as PPTIA.
Scientific Research Applications
Structural and Vibrational Study
A detailed structural and vibrational study on similar compounds, employing FT-IR and FT-Raman spectroscopy alongside DFT calculations, has been conducted. These studies provide insights into molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties. Molecular docking results have shown potential inhibitory activity against specific protein complexes, suggesting applications in drug design and development (El-Azab et al., 2016).
Synthetic Methodologies
Research has explored various synthetic routes and reactions involving similar compounds. For instance, the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with acyl chlorides have led to the formation of novel compounds, highlighting the versatility of these molecules in synthetic chemistry (Granik et al., 1982).
Structural Aspects and Properties
The structural aspects and properties of salt and inclusion compounds derived from similar isoquinoline derivatives have been studied. These compounds exhibit interesting behaviors like gel formation and fluorescence emission upon treatment with various acids, indicating their potential in material science and sensor technology (Karmakar et al., 2007).
Pharmacological Applications
Pharmacological studies have been conducted on compounds with similar structures, revealing their potential in modulating sleep-wake cycles through orexin receptor antagonism. These findings suggest applications in treating sleep disorders and enhancing our understanding of sleep regulation mechanisms (Dugovic et al., 2009).
Antifungal and Anticancer Activities
Compounds containing the isoquinoline moiety have been evaluated for their antifungal and anticancer activities. For instance, derivatives have shown activity against Candida albicans and demonstrated cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents (Surikova et al., 2010; Bu et al., 2001).
properties
IUPAC Name |
2-(1-oxo-2-propylisoquinolin-5-yl)oxy-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-14-24-15-12-18-19(22(24)26)9-6-10-20(18)27-16-21(25)23-13-11-17-7-4-3-5-8-17/h3-10,12,15H,2,11,13-14,16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMLBFXFNVNUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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